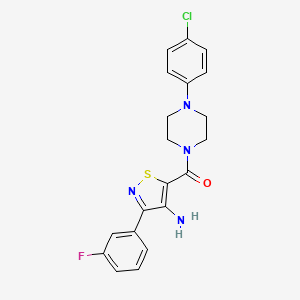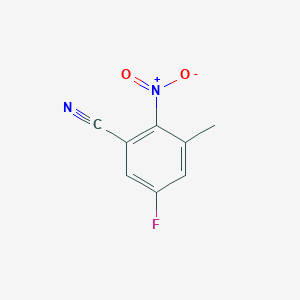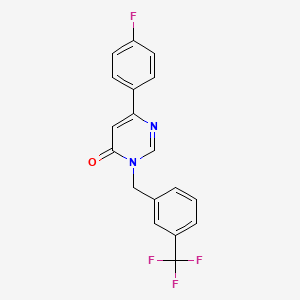
6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one” is a pyrimidinone derivative. Pyrimidinones are a class of compounds containing a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a ketone, which is a functional group with the structure R2C=O, where R can be a variety of carbon-containing substituents.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidinone ring, possibly through a condensation reaction, followed by the addition of the phenyl and benzyl groups. The fluorophenyl and trifluoromethylbenzyl groups could be added using appropriate fluorinated reagents.Molecular Structure Analysis
The molecule contains a pyrimidinone core with a fluorophenyl group and a trifluoromethylbenzyl group attached. The presence of fluorine atoms could significantly affect the molecule’s electronic properties, as fluorine is highly electronegative.Chemical Reactions Analysis
As a pyrimidinone derivative, this compound could potentially participate in a variety of chemical reactions. The ketone could be reduced to an alcohol, or the pyrimidine ring could undergo substitution reactions at the carbon positions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the presence of the fluorine atoms. Fluorine atoms can greatly influence a molecule’s polarity, boiling point, melting point, and solubility.科学的研究の応用
Synthesis of Trifluoromethylated Analogues
The compound 6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one is part of a broader class of substances involved in the synthesis of trifluoromethylated analogues. These analogues, including Michael-like 1,4-conjugate hydrocyanation adducts, are synthesized through reactions with trimethylsilyl cyanide, catalyzed by tertiary amines. These reactions lead to the creation of new trifluoromethylated 4,5-dihydroorotic acid analogues and their esters, showcasing a significant application in chemical synthesis, particularly for developing compounds with potential biological activities (Sukach et al., 2015).
Biological Activity of Pyrimidine Derivatives
In the realm of biological applications, pyrimidine derivatives, such as those prepared from 6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one, have been explored for their larvicidal activity. For instance, a series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives demonstrated significant activity against third instar larvae. The presence of electron-withdrawing groups, including trifluoro and fluorine, attached to the benzyl ring, enhances their larvicidal efficacy, illustrating the compound's potential in developing bioactive agents (Gorle et al., 2016).
Material Science Applications
In material science, fluorinated compounds derived from 6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one play a crucial role in developing novel materials with enhanced properties. For example, novel fluorinated polyimides synthesized using aromatic diamines derived from similar compounds exhibited excellent thermal and thermo-oxidative stability, low dielectric constants, and good mechanical properties. These materials are particularly promising for applications requiring high performance and reliability, such as in electronic and aerospace industries (Ge et al., 2008).
Safety And Hazards
Without specific data, it’s hard to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.
将来の方向性
Further research could explore the synthesis, properties, and potential applications of this compound. It could be of interest in fields such as medicinal chemistry, materials science, or chemical biology.
Please note that this is a general analysis based on the compound’s structure. For a comprehensive analysis, more specific information or experimental data would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemicals.
特性
IUPAC Name |
6-(4-fluorophenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N2O/c19-15-6-4-13(5-7-15)16-9-17(25)24(11-23-16)10-12-2-1-3-14(8-12)18(20,21)22/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZIAHPFQWSDMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Cyano-3-methylbutan-2-yl)-2-[(1-phenyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2890364.png)
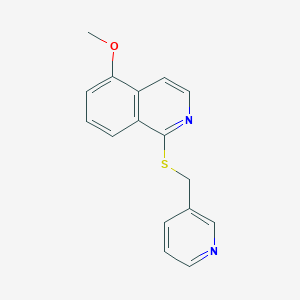
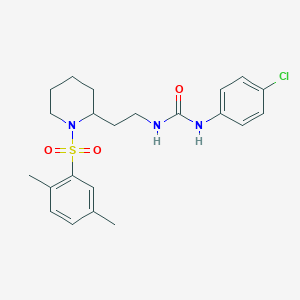
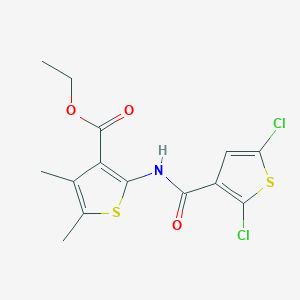
![Isopropyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2890371.png)
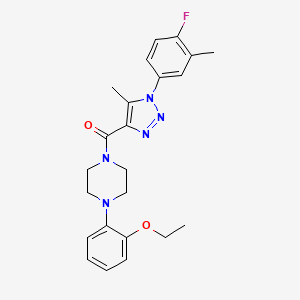
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2890375.png)
![2-(2-fluorophenoxy)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide](/img/structure/B2890376.png)
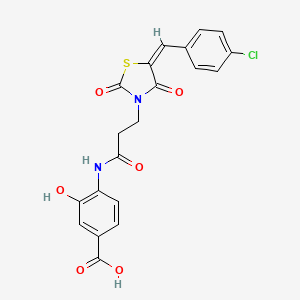
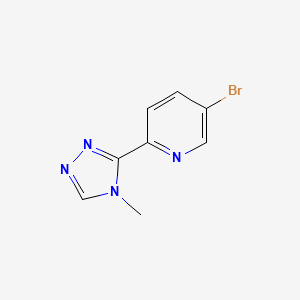
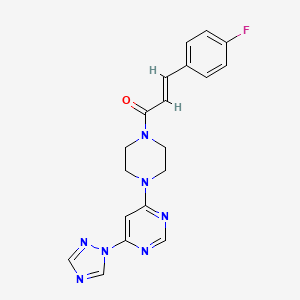
![3-(2-Chlorophenyl)-5-{2-[3-(methylsulfanyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2890382.png)
